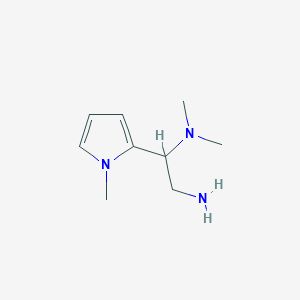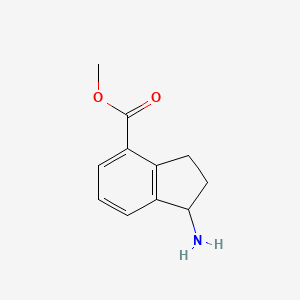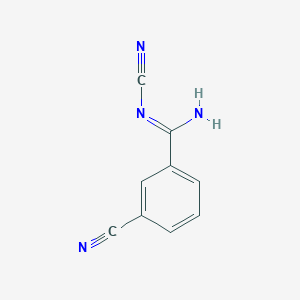
1-(3-Fluoro-5-methylphenyl)ethan-1-amine
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)ethan-1-amine is a synthetic compound that belongs to the class of phenethylamines. This compound is structurally similar to other phenethylamines such as amphetamines and MDMA. It has gained attention due to its potential therapeutic effects and psychoactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as serotonin and dopamine . This interaction affects the central nervous system, leading to its psychoactive effects.
Comparación Con Compuestos Similares
Similar Compounds
Amphetamines: Structurally similar but differ in their specific functional groups and pharmacological effects.
MDMA (3,4-Methylenedioxymethamphetamine): Shares a similar phenethylamine backbone but has distinct psychoactive properties.
Phenethylamine: The parent compound of the class, with a simpler structure and different pharmacological profile
Uniqueness
1-(3-Fluoro-5-methylphenyl)ethan-1-amine is unique due to the presence of the fluorine atom and the specific positioning of the methyl group on the aromatic ring. These structural features contribute to its distinct chemical and pharmacological properties.
Propiedades
IUPAC Name |
1-(3-fluoro-5-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCZNYBUCHPPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
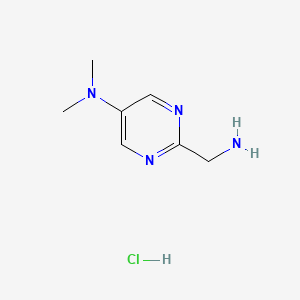
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)
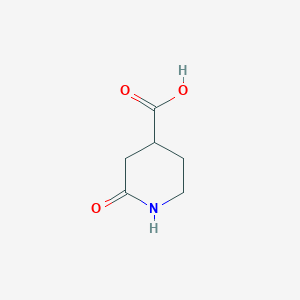
![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)
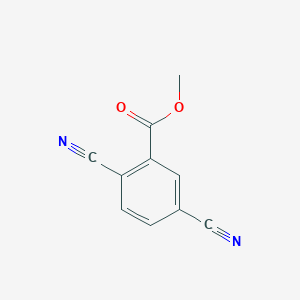

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)
